4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazinylidene]methyl}-2-methoxyphenyl 4-bromobenzoate
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Overview
Description
4-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-BROMOBENZOATE is a complex organic compound that features a combination of several functional groups, including a benzodioxin ring, a formamido group, and a bromobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-BROMOBENZOATE typically involves multiple steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the reaction of catechol with ethylene glycol in the presence of an acid catalyst.
Introduction of the Formamido Group: The formamido group can be introduced by reacting the benzodioxin derivative with formamide under controlled conditions.
Formation of the Bromobenzoate Ester: The final step involves the esterification of the formamido derivative with 4-bromobenzoic acid using a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-BROMOBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Corresponding substituted derivatives with the nucleophile replacing the bromine atom.
Scientific Research Applications
4-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-BROMOBENZOATE has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors involved in various diseases.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Materials Science: It can be used in the design and synthesis of novel materials with specific properties, such as polymers or liquid crystals.
Mechanism of Action
The mechanism of action of 4-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-BROMOBENZOATE depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The benzodioxin ring and formamido group can interact with the active site of enzymes, while the bromobenzoate ester can enhance binding affinity through hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxin, 2,3-dihydro-: A simpler analog with a benzodioxin ring but lacking the formamido and bromobenzoate groups.
6-Acetyl-1,4-benzodioxane: Contains an acetyl group instead of the formamido and bromobenzoate groups.
6-Nitro-1,4-benzodioxane: Contains a nitro group instead of the formamido and bromobenzoate groups.
Uniqueness
4-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-BROMOBENZOATE is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the formamido group allows for hydrogen bonding interactions, while the bromobenzoate ester provides a site for further functionalization .
Properties
Molecular Formula |
C24H19BrN2O6 |
---|---|
Molecular Weight |
511.3 g/mol |
IUPAC Name |
[4-[(E)-(2,3-dihydro-1,4-benzodioxine-6-carbonylhydrazinylidene)methyl]-2-methoxyphenyl] 4-bromobenzoate |
InChI |
InChI=1S/C24H19BrN2O6/c1-30-21-12-15(2-8-20(21)33-24(29)16-3-6-18(25)7-4-16)14-26-27-23(28)17-5-9-19-22(13-17)32-11-10-31-19/h2-9,12-14H,10-11H2,1H3,(H,27,28)/b26-14+ |
InChI Key |
RQVVHXWGRHNQBA-VULFUBBASA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC3=C(C=C2)OCCO3)OC(=O)C4=CC=C(C=C4)Br |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC3=C(C=C2)OCCO3)OC(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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